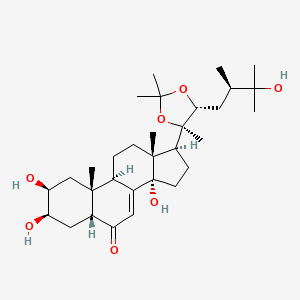

Makisterone A 20,22-monoacetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(4R,5R)-5-[(2R)-3-hydroxy-2,3-dimethylbutyl]-2,2,4-trimethyl-1,3-dioxolan-4-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O7/c1-17(26(2,3)35)13-25-30(8,38-27(4,5)37-25)24-10-12-31(36)19-14-21(32)20-15-22(33)23(34)16-28(20,6)18(19)9-11-29(24,31)7/h14,17-18,20,22-25,33-36H,9-13,15-16H2,1-8H3/t17-,18+,20+,22-,23+,24+,25-,28-,29-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIPVDOBTYKPCE-RTYUKWHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(OC(O1)(C)C)(C)C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]1[C@@](OC(O1)(C)C)(C)[C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigma of Makisterone A 20,22-monoacetonide: A Technical Guide to its Natural Sources and Analysis

For Immediate Release

This technical guide offers an in-depth exploration of Makisterone A 20,22-monoacetonide, a notable phytoecdysteroid, tailored for researchers, scientists, and professionals in drug development. The document navigates the current understanding of its natural origins, presents detailed analytical methodologies, and contextualizes its biological significance through relevant signaling pathways.

Executive Summary

This compound is a steroid of interest within the ecdysteroid family, compounds known for their role in insect molting and a range of pharmacological effects in vertebrates. While the definitive natural source of this specific acetonide remains ambiguous in publicly accessible scientific literature, this guide synthesizes available data on its parent compounds and structurally similar molecules. By providing a comprehensive overview, this document aims to equip researchers with the foundational knowledge required for further investigation and application of this and related phytoecdysteroids.

The Conundrum of Natural Occurrence

The precise natural origin of this compound is not definitively documented in primary scientific literature. Several commercial suppliers identify its initial source as "The herbs of Dysdercus fasciatus". This is inherently contradictory, as Dysdercus fasciatus, commonly known as the cotton stainer, is an insect. This suggests several possibilities: the compound is produced by the insect, it is sequestered from a host plant, or the source information is inaccurate.

The parent compound, Makisterone A, has been identified in both the insect Dysdercus cingulatus and the plant Taxus cuspidata[1]. It has also been isolated from the plant Ipomoea hederacea. Furthermore, a closely related compound, Makisterone C-20,22-acetonide, has been successfully isolated from the leaves and flowers of Rhaponticum uniflorum. Another similar compound, Pterosterone 20,22-acetonide, was recently isolated from the fern Acrostichum aureum.

This pattern suggests that while this compound may be found in insects, a plant origin is highly probable, either as a primary producer or as a source for insect sequestration.

Quantitative Data on Related Ecdysteroids

To provide a comparative context, the following table summarizes the occurrence of Makisterone A and related acetonide derivatives as documented in scientific literature. The lack of a primary isolation paper for this compound precludes the availability of quantitative yield data for this specific compound.

| Compound | Natural Source | Yield/Concentration | Reference |

| Makisterone A | Taxus cuspidata (Yew) | Minor component | [2] |

| Makisterone A | Dysdercus cingulatus | Data not available | [1] |

| Makisterone C-20,22-acetonide | Rhaponticum uniflorum | Data not available | |

| Pterosterone 20,22-acetonide | Acrostichum aureum | Data not available |

Experimental Protocols: A Representative Methodology

Given the absence of a specific published protocol for the isolation of this compound, a detailed, representative methodology is presented below. This protocol is adapted from the successful isolation of Makisterone C-20,22-acetonide from Rhaponticum uniflorum and serves as a robust starting point for researchers.

Extraction and Fractionation

-

Plant Material Preparation: Air-dry and pulverize the leaves of the source plant material.

-

Initial Extraction: Macerate the powdered material with 70% ethanol (B145695) at room temperature. Filter and concentrate the extract under reduced pressure.

-

Solvent Partitioning: Sequentially partition the crude extract with n-hexane, chloroform, and ethyl acetate (B1210297) to remove non-polar and moderately polar compounds.

-

Column Chromatography (Initial Separation): Subject the remaining aqueous-alcoholic fraction to column chromatography on a suitable stationary phase (e.g., Diaion HP-20). Elute with a stepwise gradient of decreasingly polar solvents (e.g., water to methanol/ethanol).

-

Fraction Pooling: Combine fractions containing ecdysteroids, as identified by thin-layer chromatography (TLC) analysis, using a suitable visualization reagent (e.g., vanillin-sulfuric acid).

Purification and Isolation

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purify the ecdysteroid-rich fractions using preparative reversed-phase HPLC.

-

Column: C18, 250 x 10 mm, 10 µm

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detection: UV at 246 nm.

-

-

Isolation: Collect the peak corresponding to the target acetonide and concentrate to yield the purified compound.

Structural Elucidation

-

Mass Spectrometry (MS): Determine the molecular formula using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the chemical structure and confirm the identity as this compound.

-

UV Spectroscopy: Confirm the presence of the characteristic 7-en-6-one chromophore of ecdysteroids by UV-Vis spectroscopy (λmax ≈ 242 nm).

Visualizing the Workflow and Biological Context

To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.

Ecdysteroids exert their biological effects in insects primarily through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP)[3][4][5].

Conclusion and Future Directions

The natural sourcing and analysis of this compound present a compelling area for further research. While its definitive origin remains to be elucidated, the methodologies for isolating and characterizing related compounds provide a clear path forward. The biological activity of ecdysteroids, mediated through the ecdysone receptor, continues to be a focal point for drug discovery and development, particularly in the realms of insecticides and potential therapeutic agents for metabolic and muscle-wasting disorders in mammals. Future research should prioritize the identification of a definitive natural source for this compound, followed by a thorough investigation of its unique biological properties.

References

- 1. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Elucidating the Molecular Architecture of Makisterone A 20,22-monoacetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies and data integral to the structural elucidation of Makisterone A 20,22-monoacetonide. While a dedicated, comprehensive study on the complete structural analysis of this specific derivative is not extensively documented in publicly available literature, this paper constructs a robust framework for its elucidation based on established principles and data from closely related ecdysteroids, including its parent compound, Makisterone A, and analogous acetonide derivatives.

Makisterone A is a C-28 phytoecdysteroid, an analogue of the insect molting hormone 20-hydroxyecdysone, and plays a significant role in insect development and metamorphosis.[1][2][3] The formation of a 20,22-monoacetonide derivative involves the protection of the vicinal diol at the C-20 and C-22 positions, a common strategy in ecdysteroid chemistry to facilitate the study of other functional groups or to modulate biological activity. The structural confirmation of such a derivative is paramount for its use in further research and development.

Proposed Structure and Physicochemical Properties

The foundational step in the structural elucidation of this compound is the characterization of its parent compound, Makisterone A.

| Property | Value | Reference |

| Molecular Formula | C28H46O7 | [1][4] |

| Molecular Weight | 494.7 g/mol | [1][4] |

| CAS Number | 20137-14-8 | [1][4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO, and acetic acid. Sparingly soluble in chloroform (B151607) and insoluble in water. | [1] |

The formation of the 20,22-monoacetonide derivative from Makisterone A would result in a compound with the following predicted properties:

| Property | Predicted Value |

| Molecular Formula | C31H48O7 |

| Molecular Weight | 532.7 g/mol |

Experimental Protocols

The elucidation of this compound's structure would rely on a combination of synthetic chemistry and advanced spectroscopic techniques.

The synthesis of the 20,22-monoacetonide derivative from Makisterone A is analogous to the preparation of similar acetonides from other ecdysteroids like 20-hydroxyecdysone.[5]

Materials:

-

Makisterone A

-

Anhydrous Acetone

-

Anhydrous Copper Sulfate (B86663) (or another suitable dehydrating agent)

-

Anhydrous Acid Catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous reaction solvent (e.g., Dichloromethane)

-

Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

-

A solution of Makisterone A in anhydrous dichloromethane (B109758) is treated with a large excess of anhydrous acetone.

-

Anhydrous copper sulfate and a catalytic amount of p-toluenesulfonic acid are added to the reaction mixture.

-

The mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane as the eluent.

The purified product would be subjected to a suite of spectroscopic analyses to confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To identify the proton environment of the molecule. Key signals would include the characteristic singlets for the two methyl groups of the acetonide functionality, shifts in the signals for the protons at C-20 and C-22, and the disappearance of the corresponding hydroxyl proton signals.

-

13C NMR: To determine the number and type of carbon atoms. The formation of the acetonide would be confirmed by the appearance of a new quaternary carbon signal for the ketal carbon and two new methyl carbon signals.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to assign all signals unambiguously. HMBC is particularly crucial for confirming the connectivity between the acetonide methyl groups and the C-20/C-22 positions.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula of the product, confirming the addition of the acetonide group.

-

Tandem Mass Spectrometry (MS/MS): To analyze the fragmentation pattern, which can provide further structural information and confirm the location of the acetonide group.

Data Presentation

The following tables represent the expected key data points from the spectroscopic analysis of this compound, based on known data for similar compounds.

Table 1: Expected Key 1H NMR Chemical Shifts (δ) in CDCl3

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Key Correlations (from 2D NMR) |

| H-22 | ~ 4.0 - 4.2 | m | COSY with H-23; HMBC with C-20, C-21, C-23 |

| H-21 (CH3) | ~ 1.2 - 1.4 | s | HMBC with C-17, C-20, C-22 |

| Acetonide CH3 | ~ 1.3 - 1.5 | s | HMBC with acetonide ketal carbon, C-20, C-22 |

| Acetonide CH3 | ~ 1.4 - 1.6 | s | HMBC with acetonide ketal carbon, C-20, C-22 |

Table 2: Expected Key 13C NMR Chemical Shifts (δ) in CDCl3

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C-20 | ~ 75 - 80 | Shift due to acetonide formation |

| C-22 | ~ 78 - 83 | Shift due to acetonide formation |

| Acetonide Ketal C | ~ 108 - 112 | Characteristic signal for the acetonide quaternary carbon |

| Acetonide CH3 | ~ 25 - 30 | Two distinct signals for the non-equivalent methyl groups |

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]+ | 533.3478 | To be determined |

| [M+Na]+ | 555.3297 | To be determined |

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical step for its application in further scientific inquiry. By employing a systematic approach that combines chemical synthesis with a suite of powerful spectroscopic techniques, the precise molecular architecture of this derivative can be unequivocally determined. The methodologies and expected data outlined in this guide provide a comprehensive roadmap for researchers and scientists working with ecdysteroids and their derivatives. The confirmation of the 20,22-monoacetonide structure is essential for understanding its chemical properties, biological activity, and potential applications in drug development and as a tool for endocrinological research.

References

Unveiling the Potential Biological Activities of Makisterone A 20,22-monoacetonide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Makisterone A 20,22-monoacetonide is not extensively available in publicly accessible literature. This guide synthesizes information from studies on the parent compound, Makisterone A, and other related ecdysteroid acetonides to infer potential biological activities, experimental considerations, and relevant signaling pathways. All data and methodologies presented should be considered in this context.

Introduction

Makisterone A is a C28 ecdysteroid, a class of steroid hormones that play a crucial role in the molting and development of arthropods. Its 20,22-monoacetonide derivative is a structurally related compound, and while its specific biological profile is not well-documented, the activities of analogous compounds provide a foundation for predicting its potential pharmacological effects. Ecdysteroids, in general, have garnered significant interest for their diverse biological activities in mammals, including anabolic, anti-diabetic, and cytotoxic effects, without the androgenic side effects associated with traditional anabolic steroids. This guide explores the inferred biological activities of this compound, drawing parallels from closely related molecules.

Potential Biological Activities and Quantitative Data

Based on the known activities of other ecdysteroids and their acetonide derivatives, this compound may exhibit a range of biological effects. The following tables summarize quantitative data from studies on related compounds to provide a comparative baseline.

Cytotoxic Activity of Ecdysteroid Acetonides

Some ecdysteroid acetonides have demonstrated cytotoxic effects against various cancer cell lines. This suggests that the acetonide functional group may play a role in this activity.

Table 1: Cytotoxicity of Pterosterone 20,22-acetonide against Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Pterosterone 20,22-acetonide | LU-1 (Lung Carcinoma) | 51.59 |

| MCF7 (Breast Carcinoma) | 60.14 | |

| HepG2 (Hepatocellular Carcinoma) | 58.23 |

Data inferred from studies on Pterosterone 20,22-acetonide and ponasterone A 20,22-acetonide which showed similar activities[1].

Enzyme Inhibitory Activity of Ecdysteroids and Their Derivatives

Ecdysteroids have been shown to inhibit various enzymes. The acetonide derivatives may also possess such properties.

Table 2: Enzyme Inhibitory Activity of Selected Ecdysteroids

| Ecdysteroid Derivative | Enzyme | Inhibition | Measurement |

| 20-Hydroxyecdysone-2,3,22-tri-O-acetate | Acetylcholinesterase (AChE) | 5.56 mg GALAE/g | - |

| Butyrylcholinesterase (BChE) | 4.76 mg GALAE/g | - | |

| Viticosterone E | Tyrosinase | 78.88 mg KAE/g | - |

| Viticosterone E-diacetonide | α-Amylase | 0.35 mmol ACAE/g | - |

GALAE: Galantamine Equivalent; KAE: Kojic Acid Equivalent; ACAE: Acarbose Equivalent. Data from a study on a panel of 20 ecdysteroids[2][3][4].

Anabolic Activity of Ecdysteroids

Ecdysteroids are noted for their anabolic effects, promoting protein synthesis and muscle growth.

Table 3: Anabolic Effects of Ecdysterone

| Model | Parameter | Result |

| Rat Soleus Muscle | Fiber Size Increase | Stronger than metandienone at the same dose |

| C2C12 Myotubes | Myotube Diameter Increase | Comparable to dihydrotestosterone (B1667394) and IGF-1 |

Data from studies on Ecdysterone, a widely studied phytoecdysteroid[5].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are generalized protocols for key experiments relevant to the potential activities of this compound.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

-

Cell Culture: Human cancer cell lines (e.g., LU-1, MCF7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with 0.4% SRB solution for 30 minutes.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Enzyme Inhibition Assays

This assay is based on Ellman's method[4].

-

Reaction Mixture: In a 96-well plate, the test compound, DTNB (Ellman's reagent), and the respective enzyme (AChE or BChE) in Tris-HCl buffer (pH 8.0) are incubated.

-

Initiation: The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) chloride for BChE).

-

Absorbance Measurement: The absorbance is measured spectrophotometrically at 412 nm. The rate of the reaction is monitored, and the percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

-

Pre-incubation: The test compound and α-amylase solution in phosphate (B84403) buffer are pre-incubated.

-

Substrate Addition: A starch solution is added to start the reaction, and the mixture is incubated.

-

Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNS) color reagent and heating.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The percentage of inhibition is determined by comparing the absorbance of the test samples with the control.

In Vitro Anabolic Activity Assay (C2C12 Myotubes)

-

Cell Differentiation: C2C12 myoblasts are cultured and induced to differentiate into myotubes.

-

Compound Treatment: Differentiated myotubes are treated with this compound at various concentrations.

-

Incubation: The cells are incubated for a defined period.

-

Analysis: Myotube diameter is measured using microscopy and image analysis software. An increase in diameter indicates a hypertrophic effect. Protein synthesis can also be quantified by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine).

Signaling Pathways and Experimental Workflows

Inferred Signaling Pathway for Anabolic Effects in Mammalian Cells

Ecdysteroids are thought to exert their anabolic effects in mammals through a pathway involving the estrogen receptor beta (ERβ), leading to the activation of the PI3K/Akt signaling cascade, which is a key regulator of muscle protein synthesis and hypertrophy.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Maestro: A Technical Guide to the Mechanism of Action of Makisterone A 20,22-monoacetonide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Makisterone A 20,22-monoacetonide, a derivative of the phytoecdysteroid Makisterone A, is presumed to exert its biological effects through a mechanism analogous to its parent compound and other ecdysteroids. This technical guide delineates the core mechanism of action, focusing on the interaction with the ecdysone (B1671078) receptor and the subsequent genomic cascade. While direct experimental data for the 20,22-monoacetonide derivative is limited, this document builds upon the well-established principles of ecdysteroid signaling to provide a comprehensive overview for research and development purposes. We will delve into the quantitative binding affinities, detailed experimental protocols for assessing bioactivity, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

Ecdysteroids are a class of steroid hormones that play a pivotal role in the developmental processes of arthropods, most notably molting and metamorphosis. Makisterone A is a C28 ecdysteroid found in various insects and plants.[1] Its derivative, this compound, features an acetonide group protecting the C20 and C22 hydroxyl groups. This modification may influence its pharmacokinetic properties and binding affinity to its target receptor. The primary mode of action for ecdysteroids is the activation of a heterodimeric nuclear receptor complex, which subsequently modulates gene expression.

The Core Mechanism of Action: Ecdysone Receptor Activation

The central tenet of this compound's mechanism of action is its function as an agonist for the ecdysone receptor (EcR). The functional EcR is a heterodimer composed of the ecdysone receptor (EcR) subunit and the ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[2]

In its inactive state, the EcR/USP heterodimer may be bound to co-repressor proteins in the nucleus of target cells. The binding of an ecdysteroid agonist, such as Makisterone A, to the ligand-binding domain (LBD) of the EcR subunit induces a conformational change in the receptor complex. This alteration facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. The complete ligand-receptor-co-activator complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes, thereby initiating a transcriptional cascade.[3]

Quantitative Data: Receptor Binding Affinity

| Compound | Receptor | Method | Binding Affinity (Kd) | Reference |

| [3H]Ponasterone A | Nezara viridula EcR/USP | Radioligand Binding Assay | 6.8-7.5 nM | [4] |

| Makisterone A | Nezara viridula EcR/USP | Competitive Binding Assay | Similar affinity to 20E | [4] |

Signaling Pathway

The binding of this compound to the EcR/USP heterodimer initiates a hierarchical gene expression cascade, classically defined by the Ashburner model. This cascade involves "early" and "late" response genes.

-

Early Genes: These genes are directly activated by the hormone-receptor complex. They typically encode transcription factors (e.g., E74, Broad-Complex, E93) that, in turn, regulate the expression of the "late" genes.

-

Late Genes: The expression of these genes is induced by the protein products of the early genes. Late genes are thought to encode the proteins that carry out the physiological and morphological changes associated with molting and metamorphosis.

The Role of the 20,22-monoacetonide Group

While the core mechanism of action is dictated by the ecdysteroid backbone, the 20,22-monoacetonide functional group may impart unique properties to the molecule. Acetonide derivatives of ecdysteroids have been investigated for various biological activities. For instance, some ecdysteroid acetonides have been shown to act as inhibitors of P-glycoprotein (MDR1), a protein associated with multidrug resistance in cancer cells. This suggests that the acetonide modification could potentially broaden the biological activity profile of Makisterone A beyond its primary role as an ecdysone receptor agonist. Further research is required to elucidate the specific impact of the 20,22-monoacetonide group on receptor binding kinetics, metabolic stability, and potential off-target effects.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of ecdysteroid analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the ecdysone receptor.

Materials:

-

Purified recombinant EcR/USP heterodimer

-

Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl buffer with appropriate salts and stabilizers)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In a multi-well plate, incubate a fixed concentration of the radiolabeled ecdysteroid and the purified EcR/USP heterodimer with varying concentrations of the unlabeled test compound.

-

Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled ecdysteroid (non-specific binding).

-

Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value.

-

Calculate the dissociation constant (Ki) using the Cheng-Prusoff equation.

Drosophila BII Cell-Based Bioassay

This cell-based assay measures the biological activity of ecdysteroids by observing their effect on the morphology and proliferation of the Drosophila melanogaster BII cell line.

Materials:

-

Drosophila melanogaster BII tumorous blood cell line

-

Schneider's Drosophila Medium supplemented with fetal bovine serum

-

This compound

-

20-hydroxyecdysone (B1671079) (positive control)

-

Microplate reader

Procedure:

-

Seed BII cells into a 96-well microplate at a suitable density.

-

Allow the cells to attach and grow for 24 hours.

-

Prepare serial dilutions of this compound and the 20E control in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds.

-

Incubate the plate for 3-5 days.

-

Observe the cells daily for morphological changes (e.g., clumping, formation of processes) indicative of an ecdysteroid response.

-

At the end of the incubation period, quantify cell proliferation using a suitable method (e.g., MTT assay, direct cell counting).

-

Determine the EC₅₀ value (the concentration that elicits 50% of the maximal response) for this compound.

Conclusion

The mechanism of action of this compound is fundamentally rooted in its role as an agonist of the ecdysone receptor, a key regulator of insect development. By binding to the EcR/USP heterodimer, it initiates a genomic signaling cascade that orchestrates profound physiological changes. While the 20,22-monoacetonide modification may influence its biological properties, the core ecdysteroid-receptor interaction remains the primary driver of its activity. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of this and other ecdysteroid analogs. Future studies should focus on directly quantifying the binding affinity and biological activity of the acetonide derivative to fully elucidate its pharmacological profile.

References

The Role of Makisterone A 20,22-monoacetonide in Insect Molting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Makisterone A 20,22-monoacetonide is a naturally occurring ecdysteroid derivative. Ecdysteroids are steroid hormones that play a critical role in the developmental processes of arthropods, most notably molting (ecdysis). While research directly focusing on this compound is limited, its structural similarity to the potent insect molting hormone, Makisterone A, strongly suggests a significant role in insect endocrinology. This technical guide synthesizes the available information on Makisterone A and related ecdysteroid acetonides to provide a comprehensive understanding of the probable function, mechanism of action, and experimental considerations for this compound in the context of insect molting. This document outlines the established ecdysteroid signaling pathway, presents hypothetical quantitative data based on its parent compound, and provides detailed experimental protocols relevant to its study.

Introduction to Ecdysteroids and Insect Molting

Insect development is characterized by a series of molts, where the rigid exoskeleton is shed to allow for growth. This process is under the precise control of a class of steroid hormones called ecdysteroids. The primary active ecdysteroid in many insect species is 20-hydroxyecdysone (B1671079) (20E). However, other ecdysteroids, such as Makisterone A, can be the major molting hormone in certain insect orders, particularly in phytophagous hemipterans. These hormones are synthesized in the prothoracic gland and released into the hemolymph, where they initiate a cascade of gene expression changes in target tissues, leading to the synthesis of a new cuticle and the shedding of the old one.

Makisterone A is a C28 ecdysteroid, differing from the more common C27 ecdysone (B1671078) by the presence of a methyl group at the C-24 position. This compound is a derivative of Makisterone A where the hydroxyl groups at positions 20 and 22 are protected as an acetonide. This modification can occur naturally or be a result of extraction procedures using acetone. The presence of the acetonide group can influence the polarity and bioavailability of the molecule.

The Ecdysteroid Signaling Pathway

Ecdysteroids exert their effects by binding to a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR). This heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoter regions of target genes. In the absence of a ligand, the EcR/USP complex can act as a transcriptional repressor. Upon binding of an ecdysteroid like Makisterone A, a conformational change occurs in the complex, leading to the recruitment of coactivators and the initiation of gene transcription. This signaling cascade is the central regulatory mechanism for molting and metamorphosis in insects. It is highly probable that this compound functions through this same pathway.

Quantitative Data (Hypothetical)

Table 1: Hypothetical Quantitative Data for this compound

| Parameter | Hypothetical Value | Method of Determination | Reference Compound |

| Binding Affinity (Kd) to EcR/USP | 5 - 20 nM | Radioligand Binding Assay | Makisterone A (~5 nM) |

| EC50 for Molting Induction | 0.1 - 1 µg/g body weight | In vivo Injection Bioassay | 20-Hydroxyecdysone |

| EC50 for Gene Expression (e.g., E75) | 10 - 100 nM | In vitro Cell-Based Reporter Assay | Ponasterone A |

Disclaimer: The values presented in this table are hypothetical and are intended for illustrative purposes only. Experimental validation is required.

Experimental Protocols

The study of this compound would involve a series of established protocols in insect endocrinology.

Isolation and Purification

A general procedure for the isolation of ecdysteroid acetonides from natural sources would involve:

-

Extraction: Plant or insect material is homogenized and extracted with a solvent such as methanol (B129727) or ethanol (B145695).

-

Partitioning: The crude extract is partitioned between a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol) to remove lipids.

-

Chromatography: The polar fraction is subjected to a series of chromatographic steps, including:

-

Solid-Phase Extraction (SPE) using a C18 cartridge.

-

High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.

-

-

Identification: The purified compound is identified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Ecdysteroid Acetonides

For creating standards or for further biological testing, ecdysteroid acetonides can be synthesized from the parent ecdysteroid.

-

Reaction Setup: Dissolve the parent ecdysteroid (e.g., Makisterone A) in anhydrous acetone.

-

Catalyst: Add a catalytic amount of an acid, such as phosphomolybdic acid or p-toluenesulfonic acid.

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by Thin-Layer Chromatography (TLC).

-

Workup: Neutralize the reaction with a weak base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the resulting acetonide by column chromatography or HPLC.

In Vitro Ecdysone Receptor Binding Assay

This assay determines the affinity of the test compound for the EcR/USP receptor complex.

-

Receptor Preparation: Prepare a protein extract containing the EcR and USP receptors, typically from a cell line that overexpresses these proteins (e.g., Sf9 cells).

-

Radioligand: Use a radiolabeled ecdysteroid with high affinity, such as [³H]Ponasterone A.

-

Competition Assay: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Separate the bound from the unbound radioligand using a method like filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Kd) can be calculated.

In Vivo Molting Bioassay

This assay assesses the ability of the compound to induce molting in a living insect.

-

Insect Model: Use a suitable insect model, such as ligated abdomens of last instar larvae of a fly (e.g., Musca domestica) or a beetle (e.g., Tenebrio molitor). Ligation prevents the release of endogenous molting hormone from the prothoracic glands.

-

Injection: Inject a known dose of the test compound dissolved in a suitable solvent (e.g., 10% ethanol in saline) into the ligated abdomens.

-

Observation: Observe the insects for signs of molting (e.g., apolysis, ecdysis) over a period of several days.

-

Dose-Response Curve: Test a range of doses to determine the effective dose that induces molting in 50% of the treated insects (ED50).

Conclusion and Future Directions

This compound, as a derivative of the potent insect molting hormone Makisterone A, is strongly presumed to be an active ecdysteroid agonist. It is expected to bind to the EcR/USP receptor complex and trigger the downstream gene expression cascade that leads to molting. The acetonide modification may influence its stability, bioavailability, and receptor binding affinity, which warrants further investigation.

For researchers and professionals in drug development, this compound and similar ecdysteroid derivatives represent interesting molecules. Their potential as species-specific insect growth regulators could be explored for the development of novel and environmentally friendly insecticides. Future research should focus on the following:

-

Definitive Isolation and Quantification: Confirming the natural occurrence and quantifying the levels of this compound in various insect species.

-

Biological Activity: Performing detailed in vitro and in vivo assays to determine the precise binding affinity and molting-inducing activity of this specific compound.

-

Comparative Studies: Comparing the activity of this compound with that of Makisterone A and 20-hydroxyecdysone to understand the structure-activity relationship of the acetonide modification.

-

Metabolism Studies: Investigating the metabolic fate of this compound in insects to understand its stability and duration of action.

By addressing these research gaps, a clearer understanding of the specific role of this compound in insect molting can be achieved, potentially opening new avenues for both basic research and applied pest management strategies.

Makisterone A 20,22-monoacetonide as a phytoecdysteroid

An In-depth Technical Guide to Makisterone A 20,22-monoacetonide as a Phytoecdysteroid

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally analogous to insect molting hormones, known as ecdysteroids.[1] Synthesized by plants, primarily as a defense mechanism against phytophagous insects, these compounds can disrupt the molting process, leading to metabolic damage and mortality in insects that ingest them.[1][2] Chemically, phytoecdysteroids are polyhydroxylated ketosteroids classified as triterpenoids, synthesized from mevalonic acid in the plant cell.[1][2] Beyond their role in plant defense, phytoecdysteroids have garnered significant interest from researchers and drug development professionals due to their wide range of pharmacological activities in mammals, including anabolic, adaptogenic, antidiabetic, and hepatoprotective effects, without the adverse effects associated with anabolic-androgenic steroids.[1][3][4]

This technical guide focuses on this compound, a specific phytoecdysteroid derivative. We will delve into its chemical properties, biological activity, relevant experimental protocols, and the signaling pathways it is likely to modulate.

Chemical and Physical Properties

This compound is a derivative of Makisterone A, a C28 ecdysteroid.[5][6] The acetonide group is attached at the 20 and 22 positions of the steroid's side chain. While specific research on this derivative is limited, its properties can be inferred from data on the parent compound and related acetonides. The compound is commercially available as a reference standard for research.[7][8]

Table 1: Physicochemical Properties of this compound and its Parent Compound, Makisterone A.

| Property | This compound | Makisterone A |

|---|---|---|

| CAS Number | 245323-24-4[7][8] | 20137-14-8[5][9] |

| Molecular Formula | C₃₁H₅₀O₇[7][8] | C₂₈H₄₆O₇[5][9] |

| Molecular Weight | 534.73 g/mol [8] | 494.7 g/mol [5][9] |

| Source | Found in Dysdercus fasciatus, Rhaponticum uniflorum[8][10][11] | Found in various plants like Ipomoea hederacea and insects like Apis mellifera[6][12] |

| Compound Type | Steroid[8] | Ecdysteroid[9] |

| Physical Description | Powder[8] | White to off-white solid[12] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8] | Soluble in DMSO, Ethanol (B145695), Methanol[9][12] |

Biological Activity and Quantitative Data

A study on the red flour beetle, Tribolium castaneum, demonstrated the effects of ingested Makisterone A on various developmental and biochemical parameters.[13]

Table 2: Effect of Ingested Makisterone A on Biochemical Parameters of Tribolium castaneum Larvae.[13]

| Concentration (ppm) | Total Protein (µ g/larva ) | α-Amylase Activity (µg starch consumed/larva) | Glutathione S-transferase (GST) Activity (nmol/min/mg protein) |

|---|---|---|---|

| Control | Not reported | Not reported | Not reported |

| 300 | 176.94 | Not specified, but inhibited | Increased |

| 600 | 106.72 | Not specified, but inhibited | Increased |

| 900 | 93.16 | Not specified, but inhibited | Increased |

| 1200 | 39.32 | 131.68 ± 1.7 | 273.26 ± 6.4 |

The study also noted that ingestion of Makisterone A induced dose-dependent mortality, reduced pupation and adult emergence rates, and decreased the activities of esterase and P-450 monooxygenases at higher concentrations.[13] In mammals, phytoecdysteroids have been shown to increase protein synthesis in skeletal muscle cells by up to 20%, an effect that is inhibited by PI3K inhibitors.[3]

Experimental Protocols

Phytoecdysteroid Extraction and Isolation

The isolation of phytoecdysteroids from plant material is a multi-step process involving extraction and various chromatographic purification techniques.[14][15]

Methodology:

-

Extraction: Dried and milled plant material is typically extracted with a polar solvent like methanol (B129727) (MeOH) or ethanol (EtOH).[14] For instance, 80% aqueous methanol can be used.[16]

-

Defatting: The crude extract is subjected to liquid-liquid partition to remove nonpolar compounds like lipids and chlorophyll. This is commonly done by partitioning between hexane (B92381) and 80% aqueous MeOH.[14]

-

Solvent Partitioning: The defatted extract is further partitioned between n-butanol (n-BuOH) and water. Ecdysteroids, being moderately polar, will partition into the n-BuOH phase.[14]

-

Chromatographic Purification: The n-BuOH fraction, rich in ecdysteroids, is concentrated and subjected to a series of chromatographic steps for purification. These can include:

-

Low-Pressure Column Chromatography: Using stationary phases like alumina (B75360) or silica (B1680970) gel.[17]

-

Solid-Phase Extraction (SPE): For fractionation of the extract.[16]

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reversed-phase (RP) HPLC are essential for separating complex mixtures of ecdysteroids to achieve high purity (>90%).[15]

-

Other Techniques: Preparative Thin-Layer Chromatography (TLC), Droplet Counter-Current Chromatography (DCCC), and Gel Chromatography (e.g., Sephadex LH-20) may also be employed.[15][17]

-

Biological Activity Assays

Several bioassays are used to determine the biological activity of ecdysteroids.

-

BII Bioassay: This is an in vitro competitive binding assay that measures the affinity of a test compound for the ligand-binding domain of the Drosophila melanogaster ecdysone (B1671078) receptor.[18] It is a reliable method for determining the agonistic or antagonistic potential of ecdysteroid analogs.[18][19]

-

Limulus Bioassay: This assay utilizes first-stage larvae of the horseshoe crab, Limulus polyphemus. It is highly sensitive and can detect ecdysteroids in the picogram range.[20][21] The endpoint is the induction of molting or the formation of a new cuticle after the test compound is injected.[21]

-

Insect Feeding/Ingestion Assays: As demonstrated with T. castaneum, this in vivo method involves incorporating the test compound into the diet of the target insect.[13] The effects on various life cycle parameters (mortality, development time, pupation success) and biochemical markers (enzyme activities) are measured over time to assess the compound's insecticidal and metabolic disruption potential.[13]

Signaling Pathways

Canonical Ecdysone Signaling in Insects

In insects, the hormonal effects of ecdysteroids are mediated by a nuclear receptor complex. This pathway is the primary target for the insecticidal action of phytoecdysteroids.

-

Ligand Binding: Makisterone A enters the nucleus and binds to the Ecdysone Receptor (EcR), which is heterodimerized with the Ultraspiracle protein (USP), the insect ortholog of the mammalian Retinoid X Receptor (RXR).[12][22]

-

DNA Binding: Ligand binding induces a conformational change in the EcR-USP complex, increasing its affinity for specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.[22][23]

-

Transcriptional Activation: The activated receptor complex recruits coactivator proteins and initiates the transcription of "early" response genes (e.g., transcription factors).[24]

-

Secondary Cascade: The protein products of these early genes then activate a larger set of "late" response genes, which execute the physiological changes associated with molting and metamorphosis.[24]

References

- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytoecdysteroid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phytoecdysteroids and Anabolic-Androgenic Steroids - Structure an...: Ingenta Connect [ingentaconnect.com]

- 5. Makisterone A | C28H46O7 | CID 12312690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.com]

- 8. This compound | CAS:245323-24-4 | Manufacturer ChemFaces [chemfaces.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. adipogen.com [adipogen.com]

- 13. journals.co.za [journals.co.za]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 18. Biological activity of natural and synthetic ecdysteroids in the BII bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological activity of natural and synthetic ecdysteroids in the B11 bioassay | Semantic Scholar [semanticscholar.org]

- 20. journals.uchicago.edu [journals.uchicago.edu]

- 21. journals.uchicago.edu [journals.uchicago.edu]

- 22. Ecdysone receptor - Wikipedia [en.wikipedia.org]

- 23. sdbonline.org [sdbonline.org]

- 24. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Makisterone A 20,22-monoacetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Makisterone A 20,22-monoacetonide, a derivative of the phytoecdysteroid Makisterone A. Due to the limited availability of published spectroscopic data for this specific compound, this guide utilizes data from closely related structural analogs and established principles of steroid spectroscopy to present a detailed characterization. This information is intended to support research and development activities in fields such as endocrinology, entomology, and medicinal chemistry.

Chemical Structure and Properties

This compound is formed by the reaction of Makisterone A with acetone, resulting in the formation of a cyclic acetal (B89532) between the hydroxyl groups at positions C-20 and C-22.

| Property | Value |

| Chemical Formula | C₃₁H₅₀O₇[1] |

| Molecular Weight | 534.72 g/mol |

| CAS Number | 245323-24-4[1] |

| Class | Ecdysteroid |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of Pterosterone 20,22-acetonide (500 MHz, acetone-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 3.83 | brd | 10.5 |

| 3 | 3.92 | m | |

| 7 | 5.73 | d | 2.5 |

| 18 | 0.81 | s | |

| 19 | 0.91 | s | |

| 21 | 1.17 | s | |

| 22 | 3.93 | dd | 4.0, 8.5 |

| 24 | 3.52 | dd | 3.0, 7.5 |

| 26 | 0.89 | d | 7.0 |

| 27 | 0.90 | d | 7.0 |

| 29 | 1.31 | s | |

| 31 | 1.36 | s |

Table 2: ¹³C NMR Data of Pterosterone 20,22-acetonide (125 MHz, acetone-d₆)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 37.8 | 17 | 51.5 |

| 2 | 68.0 | 18 | 18.0 |

| 3 | 68.1 | 19 | 21.6 |

| 4 | 32.1 | 20 | 80.4 |

| 5 | 51.1 | 21 | 25.1 |

| 6 | 203.9 | 22 | 85.5 |

| 7 | 121.8 | 23 | 34.4 |

| 8 | 165.2 | 24 | 75.1 |

| 9 | 38.6 | 25 | 33.7 |

| 10 | 38.6 | 26 | 17.4 |

| 11 | 21.0 | 27 | 19.3 |

| 12 | 31.8 | 28 | 107.6 |

| 13 | 48.0 | 29 | 27.1 |

| 14 | 84.7 | 30 | 29.2 |

| 15 | 31.4 | ||

| 16 | 21.0 |

Mass Spectrometry (MS)

While a published mass spectrum for this compound is not available, the expected key fragmentation patterns can be predicted based on its structure and data from similar compounds like Makisterone C-20,22-acetonide.[2] The fragmentation of ecdysteroid acetonides typically involves the loss of the acetonide group, water molecules, and cleavage of the side chain.

Table 3: Predicted High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 535.3630 | Protonated molecule |

| [M+Na]⁺ | 557.3449 | Sodium adduct |

| [M-CH₃]⁺ | 519.3317 | Loss of a methyl group |

| [M-H₂O+H]⁺ | 517.3524 | Loss of water |

| [M-(CH₃)₂CO+H]⁺ | 477.3368 | Loss of acetone |

| [Side Chain Cleavage + H]⁺ | Varies | Fragmentation of the C17 side chain |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H | Stretching vibration of hydroxyl groups |

| ~2950-2850 | C-H | Stretching vibrations of alkyl groups |

| ~1650 | C=O | Stretching vibration of the α,β-unsaturated ketone |

| ~1380 and ~1370 | C(CH₃)₂ | Bending vibrations of the gem-dimethyl group in the acetonide |

| ~1250-1050 | C-O | Stretching vibrations of alcohols and the acetal |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of ecdysteroid acetonides, based on methods reported in the literature for similar compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., acetone-d₆, CDCl₃, or MeOD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to enable full structural assignment. For ¹H NMR, a typical spectral width would be 0-10 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is ideal for accurate mass determination and fragmentation analysis.

-

Data Acquisition: Acquire spectra in positive ion mode. Perform MS/MS experiments on the protonated molecule ([M+H]⁺) to obtain fragmentation data.

-

Data Analysis: Analyze the data to determine the elemental composition and identify characteristic fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Caption: Experimental workflow for characterization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Makisterone A 20,22-monoacetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Makisterone A is a phytoecdysteroid, an analogue of the insect molting hormone 20-hydroxyecdysone. Ecdysteroids are of significant interest in biomedical and pharmaceutical research due to their diverse biological activities, including anabolic, adaptogenic, and anti-diabetic effects. The synthesis of derivatives of natural ecdysteroids is a key strategy for modulating their biological activity, bioavailability, and pharmacokinetic properties. The protection of the 20,22-diol functionality as a monoacetonide is a common synthetic step to allow for selective reactions at other hydroxyl groups within the molecule. This document provides a detailed protocol for the synthesis of Makisterone A 20,22-monoacetonide, a derivative that can serve as a crucial intermediate in the development of novel therapeutic agents.

Chemical Structures

Makisterone A

(Simplified representation of the side chain diol)

This compound

(Simplified representation of the protected side chain)

Experimental Protocols

General Method for the Synthesis of Ecdysteroid Acetonides

This protocol is adapted from a general procedure for the preparation of ecdysteroid acetonides.[1] It involves the acid-catalyzed reaction of the 20,22-diol of Makisterone A with acetone (B3395972).

Materials and Reagents:

-

Makisterone A

-

Acetone (anhydrous)

-

Phosphomolybdic acid (PMA)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Instrumentation:

-

Ultrasonic bath

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Dissolution: Dissolve Makisterone A in anhydrous acetone. A recommended concentration is 1 gram of the starting material per 100 mL of acetone.[1]

-

Catalyst Addition: To this solution, add phosphomolybdic acid as a catalyst. A suggested amount is 1 gram of PMA for each gram of Makisterone A.[1]

-

Reaction: Sonicate the reaction mixture at room temperature for 30 minutes in an ultrasonic bath.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.[1] This step is crucial to quench the acidic catalyst.

-

Solvent Removal: Evaporate the acetone under reduced pressure using a rotary evaporator.[1]

-

Extraction: Extract the product from the aqueous residue with dichloromethane (3 x 50 mL).[1]

-

Drying and Concentration: Combine the organic fractions and dry them over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure product.

Data Presentation

Table 1: Summary of Expected Quantitative Data for the Synthesis of this compound

| Parameter | Expected Value/Range | Notes |

| Starting Material | Makisterone A | Purity should be >95% as determined by HPLC. |

| Product | This compound | - |

| Reaction Time | 30 minutes | Monitored by TLC.[1] |

| Yield | 70-90% | The yield can vary depending on the reaction scale and purity of the starting material. This is an estimated range based on similar reactions with other ecdysteroids. |

| ¹H NMR | Diagnostic peaks | Expect two new singlets in the region of δ 1.2-1.5 ppm corresponding to the two methyl groups of the acetonide. The signals for the H-20 and H-22 protons will also be shifted. |

| ¹³C NMR | Diagnostic peaks | Expect a new quaternary carbon signal around δ 108-110 ppm for the ketal carbon, and two new methyl carbon signals around δ 25-30 ppm. |

| Mass Spectrometry | M+H⁺ or M+Na⁺ | The expected mass will be that of Makisterone A plus 40.03 Da (C₃H₄). |

| Purity (Post-CC) | >98% | Determined by HPLC and NMR analysis. |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

The following diagram illustrates a hypothetical signaling pathway where a Makisterone A derivative might act, based on the known targets of ecdysteroids. This is for illustrative purposes as the specific pathway for this derivative is a subject of research.

Caption: Hypothetical signaling pathway for a Makisterone A derivative.

References

Preparation of Ecdysteroid Monoacetonides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids, a class of polyhydroxylated steroids, are of significant interest in pharmaceutical research due to their wide range of biological activities. The selective protection of their hydroxyl groups is a crucial step in the synthesis of novel analogs with potentially enhanced therapeutic properties. Acetonide formation is a common and effective method for protecting vicinal diols present in ecdysteroids, such as the 2,3- and 20,22-diols. This document provides detailed application notes and experimental protocols for the preparation of ecdysteroid monoacetonides, focusing on the selective protection of these diol functionalities. The information is intended to guide researchers in the synthesis and purification of these valuable intermediates for drug discovery and development.

Introduction

The chemical modification of ecdysteroids is a key strategy for investigating their structure-activity relationships and for developing new therapeutic agents. The presence of multiple hydroxyl groups in the ecdysteroid skeleton necessitates the use of protecting groups to achieve regioselective modifications at other positions. Acetonides are particularly useful for protecting 1,2- and 1,3-diols due to their ease of formation, stability under various reaction conditions, and straightforward removal. In typical ecdysteroids like 20-hydroxyecdysone (B1671079), the A-ring contains a cis-2,3-diol, and the side chain features a cis-20,22-diol, both of which are amenable to acetonide formation. This document details the procedures for the selective preparation of 2,3-monoacetonides and discusses strategies for obtaining 20,22-monoacetonides.

Data Presentation: Synthesis of Ecdysteroid Monoacetonides

The following table summarizes the reaction conditions and reported yields for the preparation of ecdysteroid monoacetonides from various starting materials.

| Starting Ecdysteroid | Target Acetonide | Reagents and Conditions | Yield (%) | Reference |

| 11α-hydroxypoststerone | 11α-hydroxypoststerone 2,3-acetonide | Phosphomolybdic acid, Acetone (B3395972), Sonication, RT, 30 min | Good | [1] |

| Poststerone | Poststerone 2,3-acetonide | Phosphomolybdic acid, Acetone, Sonication, RT, 30 min | Not specified | [1] |

| 20-Hydroxyecdysone | 20-Hydroxyecdysone 2,3-monoacetonide | 1. Phenylboronic acid, DMF; 2. DMP, Acetone, p-TsOH; 3. Oxidative hydrolysis (H₂O₂, EtOH or THF) | Essentially quantitative | [2] |

| Turkesterone | Turkesterone 2,3-acetonide (intermediate) | Phenylboronic acid, dry DMF; then dry DMP, dry acetone, fused p-TsOH | Not specified | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Ecdysteroid 2,3-Monoacetonides using Phosphomolybdic Acid

This protocol is adapted from a general method for the preparation of ecdysteroid acetonides and is particularly effective for the formation of the 2,3-monoacetonide.[1]

Materials:

-

Starting Ecdysteroid (e.g., Poststerone, 11α-hydroxypoststerone)

-

Acetone (anhydrous)

-

Phosphomolybdic acid (PMA)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Sonicator

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution: Dissolve the starting ecdysteroid in acetone at a concentration of 1 g per 100 mL in a round-bottom flask.

-

Catalyst Addition: To this solution, add phosphomolybdic acid in a 1:1 weight ratio with the starting ecdysteroid (i.e., 1 g of PMA for 1 g of ecdysteroid).

-

Reaction: Sonicate the reaction mixture at room temperature for 30 minutes.

-

Neutralization: Carefully neutralize the reaction mixture with a 10% aqueous NaHCO₃ solution until effervescence ceases.

-

Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Extract the resulting aqueous residue with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic fractions and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3-monoacetonide.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC as needed.

Protocol 2: Selective Synthesis of 20-Hydroxyecdysone 2,3-Monoacetonide via a Three-Step Procedure

This method provides a highly selective route to the 2,3-monoacetonide of 20-hydroxyecdysone by first protecting both diols and then selectively deprotecting the 20,22-diol.[2]

Materials:

-

20-Hydroxyecdysone

-

Phenylboronic acid

-

Dimethylformamide (DMF, anhydrous)

-

2,2-Dimethoxypropane (DMP)

-

Acetone (anhydrous)

-

p-Toluenesulfonic acid (p-TsOH, fused)

-

Hydrogen peroxide (H₂O₂, aqueous solution)

-

Ethanol (B145695) (EtOH) or Tetrahydrofuran (THF)

-

Standard glassware for reaction, work-up, and purification

Procedure:

Step 1: Formation of the 20,22-Phenylboronate

-

Dissolve 20-hydroxyecdysone in anhydrous DMF.

-

Add phenylboronic acid and stir the mixture at room temperature for approximately 2 hours to protect the 20,22-diol.

Step 2: Formation of the 2,3-Acetonide

-

To the reaction mixture from Step 1, add anhydrous acetone, 2,2-dimethoxypropane, and a catalytic amount of fused p-toluenesulfonic acid.

-

Stir the mixture at room temperature for approximately 3 hours to form the 2,3-acetonide, resulting in the fully protected 2,3-acetonide-20,22-phenylboronate derivative.

Step 3: Oxidative Hydrolysis of the Phenylboronate (B1261982)

-

To the fully protected intermediate, add an aqueous solution of hydrogen peroxide in either ethanol or tetrahydrofuran.

-

Stir the mixture at room temperature for several hours. This step selectively removes the phenylboronate protecting group from the 20,22-diol.

-

Upon completion, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic phase, concentrate, and purify the resulting 20-hydroxyecdysone 2,3-monoacetonide, which is obtained in essentially quantitative yield.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis of ecdysteroid 2,3-monoacetonides.

References

Application Notes and Protocols for Bioassay with Makisterone A 20,22-monoacetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Makisterone A is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones.[1] These compounds are of significant interest for their potential as insecticides and for their various pharmacological effects.[2][3][4][5] Makisterone A 20,22-monoacetonide is a derivative of Makisterone A. This document provides detailed protocols for conducting bioassays to evaluate the biological activity of this compound, focusing on its potential as an ecdysteroid agonist. The primary methodologies described are an in vitro competitive ecdysone (B1671078) receptor binding assay and a cell-based bioassay using the Drosophila melanogaster BII cell line.

Signaling Pathway of Ecdysteroids

Ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[6] Upon ligand binding, this complex binds to ecdysone response elements (EcREs) on the DNA, leading to the transcriptional regulation of target genes that control molting, development, and other physiological processes in insects.

Caption: Ecdysteroid signaling pathway.

Quantitative Data Summary

The following tables summarize the biological activity of Makisterone A and related ecdysteroids. Data for this compound is limited, and the values for Makisterone A are provided as a reference.

Table 1: Ingestion Effect of Makisterone A on Tribolium castaneum Larvae [2][3][4][7]

| Concentration (ppm) | Protein Content (µ g/larva ) | α-Amylase Activity (µg starch consumed/larva) | Glutathione S-transferase Activity (nmol/min/mg protein) |

| 300 | 176.94 | - | - |

| 600 | 106.72 | - | - |

| 900 | 93.16 | - | - |

| 1200 | 39.32 | 131.68 ± 1.7 | 273.26 ± 6.4 |

Table 2: Ecdysteroid Receptor Binding Affinity (IC50 values)

| Compound | IC50 (nM) | Organism | Assay Type |

| Ponasterone A | 1.2 | Americamysis bahia | In vitro competitive binding assay |

| Muristerone A | 1.9 | Americamysis bahia | In vitro competitive binding assay |

| 20-hydroxyecdysone | 35 | Americamysis bahia | In vitro competitive binding assay |

| α-ecdysone | 1200 | Americamysis bahia | In vitro competitive binding assay |

| Makisterone A | ~10-fold more active than 20-hydroxyecdysone | Oncopeltus fasciatus | In vivo bioassay |

Experimental Protocols

Protocol 1: In Vitro Competitive Ecdysone Receptor Binding Assay

This protocol is adapted from established methods for assessing the binding affinity of compounds to the ecdysone receptor.[4][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ecdysteroid to the EcR/USP heterodimer.

Materials:

-

Purified recombinant EcR and USP ligand-binding domains (LBDs)

-

Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)

-

This compound

-

Binding buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

Scintillation vials and scintillation fluid

-

Microplate reader or scintillation counter

Workflow Diagram:

Caption: In vitro binding assay workflow.

Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a microplate, combine the purified EcR and USP LBDs, a constant concentration of [³H]Ponasterone A, and the various concentrations of this compound.

-

Include control wells with no competitor and wells with a known potent ecdysteroid (e.g., Ponasterone A) as a positive control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Separate the bound radioligand from the free radioligand using a suitable method such as gel filtration or dextran-coated charcoal.

-

Quantify the amount of bound radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Drosophila melanogaster BII Cell-Based Bioassay

This protocol is based on the well-established BII cell bioassay for ecdysteroid agonists and antagonists.[3][9][10][11]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing a cellular response in Drosophila melanogaster BII cells.

Materials:

-

Drosophila melanogaster BII cell line

-

Schneider's Drosophila Medium supplemented with fetal bovine serum

-

This compound

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT or resazurin)

-

Microplate reader

Workflow Diagram:

Caption: BII cell-based bioassay workflow.

Procedure:

-

Seed the BII cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Include control wells with vehicle only and a positive control with a known ecdysteroid agonist (e.g., 20-hydroxyecdysone).

-

Incubate the cells for 48-72 hours.

-

Assess cell proliferation or viability using a suitable assay (e.g., MTT). This is based on the principle that ecdysteroid agonists inhibit the proliferation of BII cells.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the EC50 value.

Conclusion

The provided protocols offer a framework for the biological evaluation of this compound. The in vitro binding assay provides direct information on the interaction with the target receptor, while the cell-based assay gives insights into its functional activity in a cellular context. These assays are crucial for characterizing the potency and potential applications of this and other ecdysteroid analogues in drug development and agricultural sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. youtube.com [youtube.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of natural products in the Drosophila melanogaster B(II) cell bioassay for ecdysteroid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for HPLC Analysis of Makisterone A 20,22-monoacetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Makisterone A is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. Due to their potential anabolic and other pharmacological effects, ecdysteroids are of significant interest in drug development and nutraceutical industries. Makisterone A 20,22-monoacetonide is a derivative of Makisterone A, often synthesized for research purposes to modify its polarity and pharmacokinetic properties. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of ecdysteroids and their derivatives, owing to its high resolution and sensitivity.[1] This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase HPLC.

Chemical Properties

A summary of the key chemical properties of Makisterone A and its 20,22-monoacetonide derivative is presented below.

| Property | Makisterone A | This compound |

| Molecular Formula | C28H46O7 | C31H50O7 |

| Molecular Weight | 494.66 g/mol [2][3] | 534.73 g/mol [4] |

| CAS Number | 20137-14-8[2][3] | 245323-24-4[5][6] |

| Appearance | White to off-white solid[2] | Powder[4] |

| Solubility | Soluble in DMSO, Ethanol, Methanol[7][8] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4] |

| UV max (in Methanol) | ~242 nm | ~242 nm |

HPLC Analysis Protocol

This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Instrumentation and Materials

-